cis-Benzyl 3-hydroxycyclobutylcarbamate
Overview
Description
“Cis-Benzyl 3-hydroxycyclobutylcarbamate” is a chemical compound with the IUPAC name benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate . It is used in scientific research and has intriguing properties, making it suitable for various applications such as drug development, polymer synthesis, and catalysis.
Molecular Structure Analysis
The molecular formula of cis-Benzyl 3-hydroxycyclobutylcarbamate is C12H15NO3 . The InChI code is 1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+ . The molecular weight is 221.26 .Physical And Chemical Properties Analysis
Cis-Benzyl 3-hydroxycyclobutylcarbamate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Analytical Chemistry Applications : A study by Arrebola et al. (1999) developed a method for the determination of various pyrethroid metabolites in human urine, which includes compounds structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. The methodology involved solid-phase extraction and gas chromatography-tandem mass spectrometry, demonstrating its application in the analysis of environmental and biological samples [Arrebola et al., 1999].
Organic Synthesis and Drug Design : Leemans et al. (2010) reported the synthesis of 3,4-fused bicyclic β-lactams, which are structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. These compounds were transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting their potential in the field of drug design and synthesis [Leemans et al., 2010].
Catalysis Research : Research by Saigo et al. (1979) explored the use of compounds related to cis-Benzyl 3-hydroxycyclobutylcarbamate as chiral phase transfer catalysts in enantioselective alkylation. This study contributes to the development of asymmetric synthesis techniques in catalysis [Saigo et al., 1979].
Environmental Biochemistry : Axcell and Geary (1975) studied a soluble enzyme system from Pseudomonas, which oxidizes benzene to a compound similar to cis-Benzyl 3-hydroxycyclobutylcarbamate. This research contributes to understanding the microbial degradation of environmental pollutants [Axcell and Geary, 1975].
Medicinal Chemistry and Antitubercular Agents : Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate, exhibit potent inhibitory activity against various strains of M. tuberculosis. This suggests its potential application in developing new antitubercular agents [Cheng et al., 2019].
Safety And Hazards
The safety information available indicates that this compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .
properties
IUPAC Name |
benzyl N-(3-hydroxycyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMGQOQYWGLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599995, DTXSID301173982 | |
Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Benzyl 3-hydroxycyclobutylcarbamate | |
CAS RN |
130396-60-0, 1403766-86-8 | |
Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.